Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride
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Overview
Description
Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of methoxy groups at the 3’, 4, and 4’ positions on the phenethylamine backbone. It is closely related to other phenethylamines, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is converted to 3,4-dimethoxycinnamic acid through a Knoevenagel condensation reaction.
Reduction: The cinnamic acid is then reduced to 3,4-dimethoxyphenylpropionic acid.
Amidation: The acid is converted to 3,4-dimethoxyphenylpropionamide.
Industrial Production Methods
Industrial production of Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the methoxy groups, forming simpler phenethylamines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler phenethylamines.
Scientific Research Applications
Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, which can affect mood, cognition, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structure but fewer methoxy groups.
Mescaline: A related compound with additional methoxy groups at the 5-position.
3-Methoxytyramine: Another phenethylamine derivative with a single methoxy group.
Uniqueness
Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
19713-28-1 |
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Molecular Formula |
C20H28ClNO4 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4;/h5-8,13-14,21H,9-12H2,1-4H3;1H |
InChI Key |
PMKQAJYOSZNVAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC.Cl |
Origin of Product |
United States |
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